Reduced Lipophilicity vs 3-Amino Analog
4‑Aminobenzofuran‑2‑carbaldehyde is markedly more hydrophilic than its 3‑amino regioisomer, with a 0.6‑unit lower computed XLogP3 value [1][2]. This difference predicts superior aqueous solubility and reduced non‑specific protein binding, which can be advantageous in early‑stage drug discovery where lower lipophilicity correlates with reduced attrition risk.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 3‑Aminobenzofuran‑2‑carbaldehyde, XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = –0.6 (lower lipophilicity for the 4‑amino isomer) |
| Conditions | XLogP3 algorithm (PubChem 2021 release); computed values based on molecular structure |
Why This Matters
Lower lipophilicity can improve drug‑likeness by reducing off‑target binding and enhancing solubility, making the 4‑amino isomer a more tractable starting point for lead optimization.
- [1] PubChem CID 82415489 (4‑Aminobenzofuran‑2‑carbaldehyde). https://pubchem.ncbi.nlm.nih.gov/compound/1368332-65-3 View Source
- [2] PubChem CID 11819340 (3‑Aminobenzofuran‑2‑carbaldehyde). https://pubchem.ncbi.nlm.nih.gov/compound/163079-28-5 View Source
